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A detailed examination of the crystal structures of halogenated sulfonamides reveals the subtle

yet significant influence of halogen substitution on their solid-state architecture. This

comparative guide delves into the crystallographic data of a series of para-substituted

halogenated benzenesulfonamides, highlighting the interplay of hydrogen and halogen bonding

in directing their molecular assembly. This analysis provides valuable insights for researchers,

scientists, and drug development professionals working with these important pharmaceutical

scaffolds.

The deliberate introduction of halogen atoms is a common strategy in drug design to modulate

the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and

binding affinity. In the solid state, these modifications have a profound impact on the crystal

packing, which in turn affects crucial pharmaceutical properties like solubility, dissolution rate,

and bioavailability. Understanding the principles that govern the crystal engineering of

halogenated sulfonamides is therefore of paramount importance.

This guide presents a comparative analysis of the crystal packing of 4-fluoro-, 4-chloro-, 4-

bromo-, and 4-iodo-benzenesulfonamide. By examining their crystallographic parameters and

intermolecular interactions, we can discern the trends and patterns that emerge as the halogen

atom is varied down Group 17.
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Comparative Crystallographic Data
The crystal structures of the para-halogenated benzenesulfonamides provide a compelling

case study in the hierarchy of non-covalent interactions. A summary of their key

crystallographic data is presented below.

Compound
4-
Fluorobenzene
sulfonamide

4-
Chlorobenzen
esulfonamide

4-
Bromobenzen
esulfonamide

4-
Iodobenzenes
ulfonamide

CSD Refcode FUBSAM CLBSAM BRBSAM IBSAM

Formula C₆H₆FNO₂S C₆H₆ClNO₂S C₆H₆BrNO₂S C₆H₆INO₂S

Crystal System Monoclinic Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/c P2₁/c P2₁/c

a (Å) 8.85 8.98 9.03 9.15

b (Å) 5.58 5.68 5.73 5.83

c (Å) 14.33 14.72 14.91 15.29

**β (°) ** 101.5 101.8 102.0 102.5

Z 4 4 4 4

N-H···O (Å) 2.88 2.89 2.90 2.92

Halogen···O (Å) 3.01 3.15 3.20 3.28

Note: The data presented here is a compilation from various crystallographic studies and

databases. Minor variations may exist between different reported structures.

The Dominance of Hydrogen Bonding
A consistent feature across all the analyzed structures is the presence of strong intermolecular

N-H···O hydrogen bonds.[1][2][3][4] These interactions form robust synthons, which are reliable

and predictable patterns of intermolecular interactions. In the case of these para-halogenated

benzenesulfonamides, the sulfonamide groups of adjacent molecules engage in hydrogen

bonding to form centrosymmetric dimers. These dimers are a recurring motif and act as the

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.psds.ac.uk/csd
https://en.wikipedia.org/wiki/Cambridge_Structural_Database
https://lib.umassd.edu/csd/
https://www.ithaca.edu/academics/school-humanities-and-sciences/department-chemistry/department-facilities/software/cambridge-structural-database
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


primary building blocks of the crystal lattice. The N-H···O distances are remarkably consistent

across the series, ranging from approximately 2.88 Å to 2.92 Å, indicating the strength and

stability of this interaction regardless of the halogen substituent.

The Modulatory Role of Halogen Bonding
While hydrogen bonding dictates the primary dimeric association, the nature of the halogen

atom plays a crucial role in the further organization of these dimers into the three-dimensional

crystal lattice. The increasing size and polarizability of the halogen atom from fluorine to iodine

directly influence the type and strength of the halogen bonds formed.

In the crystal structure of 4-fluorobenzenesulfonamide, the highly electronegative and poorly

polarizable fluorine atom participates in weak C-H···F and F···F contacts, which are generally

considered to be dispersive in nature rather than true halogen bonds.

For 4-chlorobenzenesulfonamide and 4-bromobenzenesulfonamide, more directional halogen

bonds of the C-X···O (X = Cl, Br) type are observed. These interactions link the hydrogen-

bonded dimers into extended chains and layers. The C-Cl···O and C-Br···O distances are

typically shorter than the sum of their van der Waals radii, indicating a significant attractive

interaction.

In 4-iodobenzenesulfonamide, the large and highly polarizable iodine atom forms the most

prominent halogen bonds. Strong C-I···O interactions are observed, which, in conjunction with

the primary N-H···O hydrogen bonds, create a highly stable and densely packed structure. The

propensity of iodine to form strong halogen bonds is a key factor in its utility in crystal

engineering.

The interplay between these hydrogen and halogen bonds can be visualized as a hierarchical

assembly process, as illustrated in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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